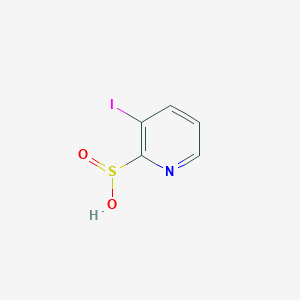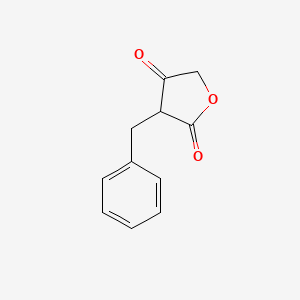
2,4(3H,5H)-Furandione, 3-benzyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzylfuran-2,4(3H,5H)-dione: is an organic compound belonging to the furan family It is characterized by a benzyl group attached to the furan ring, which contains two carbonyl groups at the 2 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzylfuran-2,4(3H,5H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of benzyl bromide with furan-2,4-dione in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods: Industrial production of 3-Benzylfuran-2,4(3H,5H)-dione may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Benzylfuran-2,4(3H,5H)-dione can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of the carbonyl groups in 3-Benzylfuran-2,4(3H,5H)-dione can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group in 3-Benzylfuran-2,4(3H,5H)-dione can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of benzylfuran-2,4-dione derivatives with additional oxygen-containing functional groups.
Reduction: Formation of 3-benzylfuran-2,4-diol.
Substitution: Formation of substituted benzylfuran-2,4-dione derivatives.
Scientific Research Applications
Chemistry: 3-Benzylfuran-2,4(3H,5H)-dione is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions.
Biology: In biological research, 3-Benzylfuran-2,4(3H,5H)-dione is studied for its potential biological activities. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic effects are explored in medicinal chemistry. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases.
Industry: In the industrial sector, 3-Benzylfuran-2,4(3H,5H)-dione is used in the production of advanced materials. Its incorporation into polymers and other materials can enhance their properties, such as thermal stability and mechanical strength.
Mechanism of Action
The mechanism of action of 3-Benzylfuran-2,4(3H,5H)-dione depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in disease progression, thereby exerting therapeutic effects.
Comparison with Similar Compounds
3-Benzylfuran-2,5-dione: Similar structure but with carbonyl groups at the 2 and 5 positions.
3-Benzylfuran-2,3-dione: Similar structure but with carbonyl groups at the 2 and 3 positions.
3-Benzylfuran-2,4-diol: Similar structure but with hydroxyl groups instead of carbonyl groups.
Uniqueness: 3-Benzylfuran-2,4(3H,5H)-dione is unique due to the specific positioning of the carbonyl groups, which influences its reactivity and potential applications. The presence of the benzyl group also adds to its distinct chemical properties, making it a valuable compound in various research and industrial contexts.
Properties
Molecular Formula |
C11H10O3 |
|---|---|
Molecular Weight |
190.19 g/mol |
IUPAC Name |
3-benzyloxolane-2,4-dione |
InChI |
InChI=1S/C11H10O3/c12-10-7-14-11(13)9(10)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2 |
InChI Key |
VHZXIZCTSXDLJY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)C(C(=O)O1)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2H-Pyrrolo[3,2-d]oxazole](/img/structure/B12967543.png)
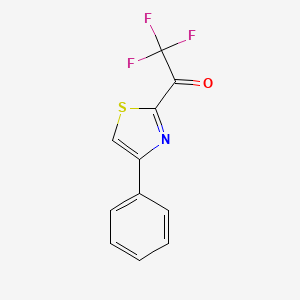
![5-(2,6-Dichlorophenyl)imidazo[1,2-a]pyrazine](/img/structure/B12967561.png)
![9-Methylpyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B12967565.png)
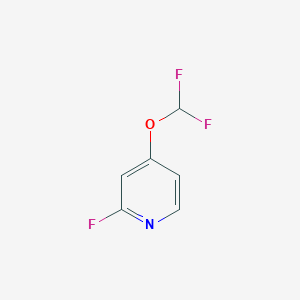
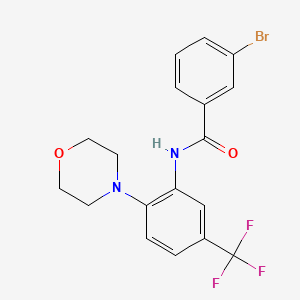
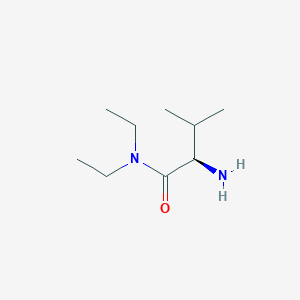
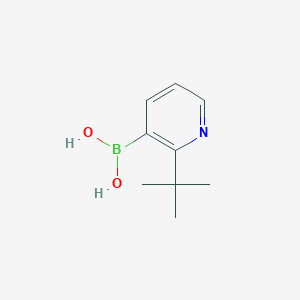
![2-Chloro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B12967591.png)
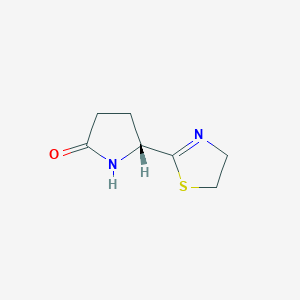
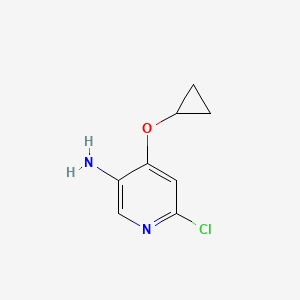

![7,8-Dihydro-1H-thiopyrano[4,3-d]pyrimidine-2,4(3H,5H)-dione 6,6-dioxide](/img/structure/B12967618.png)
